molecular formula C13H17ClN2O B2989909 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 251097-32-2

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

Cat. No. B2989909
CAS RN: 251097-32-2
M. Wt: 252.74
InChI Key: KQRVTACYQSSZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide” is a chemical compound with the CAS Number: 251097-32-2. It has a molecular weight of 252.74 and its IUPAC name is 2-chloro-N-[4-(1-pyrrolidinyl)phenyl]propanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring attached to a phenyl group, which is further connected to a propanamide group with a chlorine atom.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related pyrrolidinyl compounds involves complex chemical processes aimed at creating molecules with potential therapeutic applications. For instance, the synthesis of novel hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides has been explored to create new anticonvulsant agents. These compounds integrate chemical fragments of well-known antiepileptic drugs, showcasing broad spectra of activity across preclinical seizure models (Kamiński et al., 2015). Similarly, research on N-acylaminophenothiazines highlighted their potential in treating Alzheimer's disease due to their multifunctional profile as neuroprotectants and selective butyrylcholinesterase inhibitors (González-Muñoz et al., 2011).

Potential Therapeutic Applications

The exploration of pyrrolidinyl derivatives extends to the development of compounds with anticonvulsant, anti-inflammatory, and antimicrobial activities. For instance, a focused library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives demonstrated promising anticonvulsant properties in preclinical models, suggesting potential applications in epilepsy treatment (Kamiński et al., 2016). Another study synthesized and tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities, revealing compounds with strong antiarrhythmic and antihypertensive effects (Malawska et al., 2002).

Catalytic and Synthetic Applications

Research has also focused on the catalytic applications of pyrrolidinyl derivatives in organic synthesis. For example, Gordonia hydrophobica nitrile hydratase was evaluated for its potential to form 2-(pyrrolidine-1-yl)butanamide, a precursor to levetiracetam, an anticonvulsant medication. This study demonstrates the enzyme's ability to facilitate the enantioselective preparation of the precursor from simple molecules, highlighting the versatility of pyrrolidinyl compounds in synthetic organic chemistry (Grill et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVTACYQSSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.